
1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea" is a derivative of urea with potential biological activity. Urea derivatives are known to play a significant role in medicinal chemistry due to their diverse biological activities. The papers provided discuss various urea derivatives and their synthesis, molecular structure, and potential as inhibitors or anticancer agents.
Synthesis Analysis
The synthesis of urea derivatives involves several steps, including condensation reactions and the use of protecting groups for selective reactions. For example, the synthesis of 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas as inhibitors of the FGF receptor-1 tyrosine kinase involves condensation of 4,6-diaminonicotinaldehyde with substituted phenylacetonitriles, followed by reaction with alkyl or aryl isocyanates to yield the 2-ureas . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives involves computer-aided design and a series of chemical reactions to obtain compounds with significant antiproliferative effects on cancer cell lines .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. For instance, the 2,5-dimethoxyphenyl moiety in 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea is almost planar, and the dihedral angle between the benzene ring and the plane of the urea moiety affects the molecule's stability and interactions . The molecular structure is often stabilized by intramolecular hydrogen bonds, which also play a role in the formation of a three-dimensional network in the crystal structure through intermolecular hydrogen bonds .
Chemical Reactions Analysis
Urea derivatives undergo various chemical reactions that are essential for their biological functions. For example, the diaryl ureas can be evaluated for their antiproliferative activity against different cancer cell lines, indicating their potential as anticancer agents . The reactivity of the urea moiety and its ability to form hydrogen bonds contribute to the compound's interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, are important for their biological activity and potential therapeutic applications. For instance, a water-soluble (7-morpholinylpropylamino) analogue of a urea derivative retains high potency and selectivity as an FGFR inhibitor, which is crucial for its role as an antiangiogenesis agent . The solubility and stability of these compounds can influence their efficacy and pharmacokinetic profile.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-29-19-11-9-17(15-20(19)30-2)24-22(28)23-13-6-14-26-21(27)12-10-18(25-26)16-7-4-3-5-8-16/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHZQVMXISWYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

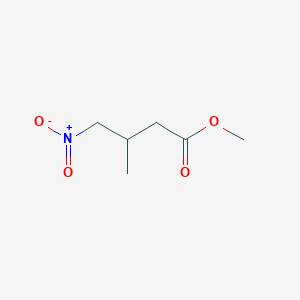
![4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3020385.png)
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3020386.png)
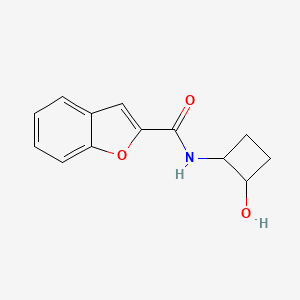
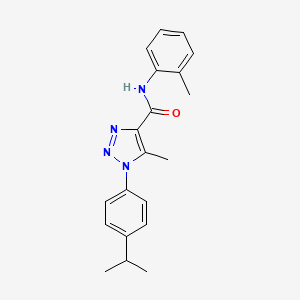
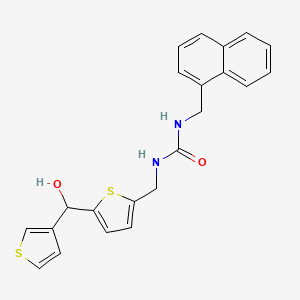
![6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3020392.png)

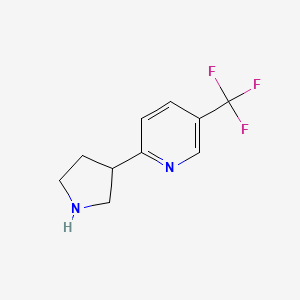
![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)

![7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3020399.png)
![Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3020402.png)
![Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3020405.png)